1-(6-Methyl-5-nitropyridin-2-yl)piperazine
Overview
Description
“1-(6-Methyl-5-nitropyridin-2-yl)piperazine” is a chemical compound that has been studied for its potential biological applications . It is a derivative of piperazine, a common structure found in many pharmaceuticals and other biologically active compounds . This compound has been synthesized and evaluated for its urease inhibitory activity, which could have implications for treating infections and diseases related to urease activity .
Synthesis Analysis
The synthesis of “1-(6-Methyl-5-nitropyridin-2-yl)piperazine” involves several steps, including the formation of the piperazine ring and the introduction of the nitropyridinyl group . The exact details of the synthesis process would depend on the specific methods and reagents used .Molecular Structure Analysis
The molecular structure of “1-(6-Methyl-5-nitropyridin-2-yl)piperazine” includes a piperazine ring, a nitropyridinyl group, and a methyl group . The presence of these functional groups could influence the compound’s reactivity and biological activity .Chemical Reactions Analysis
The chemical reactions involving “1-(6-Methyl-5-nitropyridin-2-yl)piperazine” would depend on the conditions and reagents present. For example, it might undergo reactions with other compounds to form new products, or it could participate in catalytic cycles in biological systems .For example, it might have a certain melting point, solubility, and stability .
Safety and Hazards
Future Directions
The future directions for research on “1-(6-Methyl-5-nitropyridin-2-yl)piperazine” could include further studies on its biological activity, the development of new synthesis methods, and the exploration of its potential applications in medicine and other fields . It could also be interesting to study its interactions with other compounds and its behavior under different conditions .
properties
IUPAC Name |
1-(6-methyl-5-nitropyridin-2-yl)piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-8-9(14(15)16)2-3-10(12-8)13-6-4-11-5-7-13/h2-3,11H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDRKBOMKDXOBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCNCC2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70582186 | |
Record name | 1-(6-Methyl-5-nitropyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70582186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
918531-21-2 | |
Record name | 1-(6-Methyl-5-nitropyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70582186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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